Fibrinogen-Binding Peptide

Platelet biology Integrin antagonism Fibrinogen receptor pharmacology

Fibrinogen-Binding Peptide (CAS 137235-80-4), sequence H-Glu-His-Ile-Pro-Ala-OH (abbreviated EHIPA), is a synthetic pentapeptide designed via the anticomplementarity hypothesis as a presumptive mimic of the vitronectin binding site on the platelet fibrinogen receptor, glycoprotein IIb/IIIa (integrin αIIbβ3). With a molecular formula of C₂₅H₃₉N₇O₈ and a molecular weight of 565.62 Da, this compound is supplied as a lyophilized powder with typical purity specifications of ≥95% to ≥98%.

Molecular Formula C25H39N7O8
Molecular Weight 565.6 g/mol
CAS No. 137235-80-4
Cat. No. B549970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFibrinogen-Binding Peptide
CAS137235-80-4
SynonymsGlu-His-Ile-Pro-Ala
glutamyl-histidyl-isoleucyl-prolyl-alanine
Molecular FormulaC25H39N7O8
Molecular Weight565.6 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)N1CCCC1C(=O)NC(C)C(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCC(=O)O)N
InChIInChI=1S/C25H39N7O8/c1-4-13(2)20(24(38)32-9-5-6-18(32)23(37)29-14(3)25(39)40)31-22(36)17(10-15-11-27-12-28-15)30-21(35)16(26)7-8-19(33)34/h11-14,16-18,20H,4-10,26H2,1-3H3,(H,27,28)(H,29,37)(H,30,35)(H,31,36)(H,33,34)(H,39,40)/t13-,14-,16-,17-,18-,20-/m0/s1
InChIKeyVWJLJHZPMZGDDV-HOCDWTQPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Fibrinogen-Binding Peptide (CAS 137235-80-4): What Scientific Procurement Teams Need to Know About This Vitronectin-Site Mimic Pentapeptide


Fibrinogen-Binding Peptide (CAS 137235-80-4), sequence H-Glu-His-Ile-Pro-Ala-OH (abbreviated EHIPA), is a synthetic pentapeptide designed via the anticomplementarity hypothesis as a presumptive mimic of the vitronectin binding site on the platelet fibrinogen receptor, glycoprotein IIb/IIIa (integrin αIIbβ3) [1]. With a molecular formula of C₂₅H₃₉N₇O₈ and a molecular weight of 565.62 Da, this compound is supplied as a lyophilized powder with typical purity specifications of ≥95% to ≥98% . Unlike RGD-based peptides that bind directly to the fibrinogen receptor, EHIPA binds to fibrinogen—the circulating ligand—and inhibits both platelet adhesion to fibrinogen and platelet aggregation, while additionally inhibiting platelet adhesion to vitronectin [1]. These properties position it as a mechanistically distinct tool compound for investigating integrin-ligand interactions in thrombosis and hemostasis research.

Why Fibrinogen-Binding Peptide (CAS 137235-80-4) Cannot Be Generically Substituted: A Comparator-Based Rationale for Scientific Procurement


The fibrinogen receptor antagonist landscape is dominated by two mechanistically distinct classes: (i) RGD-containing peptides that bind the integrin receptor (GP IIb/IIIa) and (ii) fibrinogen γ-chain-derived peptides such as the dodecapeptide HHLGGAKQAGDV that occupy the receptor's fibrinogen recognition site [1]. Fibrinogen-Binding Peptide (EHIPA) operates through a third, fundamentally different mechanism: it binds directly to fibrinogen itself rather than to the platelet receptor [2]. This distinction carries profound consequences—EHIPA simultaneously inhibits platelet adhesion to both fibrinogen and vitronectin, a dual-ligand inhibition profile not recapitulated by RGD peptides or γ-chain fragments [2]. Moreover, within the anticomplementarity-designed peptide family, functional activity is exquisitely sequence-dependent: closely related analogues of EHIPA were demonstrated to be either inactive or substantially less active inhibitors of platelet function [2]. Even among hydropathically equivalent peptides (APLHK, GAPL), only specific sequences retain inhibitory activity against fibrinogen binding, while the related peptide LGVPPRT is completely inactive [3]. These data collectively demonstrate that substitution of EHIPA with an alternative fibrinogen receptor antagonist—even one with similar hydropathic properties—cannot be presumed to replicate its biological profile. The following Section 3 provides the quantitative evidence supporting each differential dimension.

Fibrinogen-Binding Peptide (CAS 137235-80-4): Quantitative Comparator Evidence Guide for Scientific Evaluation and Procurement Decisions


Mechanism of Action Differentiation: EHIPA Binds Fibrinogen (the Ligand) While RGD Peptides Bind the Platelet Receptor (GP IIb/IIIa)

The primary mechanistic distinction between EHIPA and the dominant class of fibrinogen receptor antagonists is the molecular target. EHIPA (Glu-His-Ile-Pro-Ala) binds to fibrinogen—the soluble plasma ligand—rather than to the platelet integrin receptor GP IIb/IIIa. In contrast, RGD-containing peptides such as GRGDS and RGDS bind directly to the activated conformation of GP IIb/IIIa on the platelet surface [1]. This distinction is explicitly documented in the original characterization study: 'Unlike peptides related to Arg-Gly-Asp-Ser and His-His-Leu-Gly-Gly-Ala-Lys-Gln-Ala-Gly-Asp-Val that bind to the fibrinogen receptor, this peptide binds to fibrinogen' [1]. The practical implication is that EHIPA inhibits the adhesive function by targeting the circulating ligand pool, whereas RGD peptides compete for the receptor binding site on activated platelets. GRGDS inhibits ADP-induced platelet aggregation with an IC₅₀ of approximately 25 μM in gel-filtered human platelets [2]; direct IC₅₀ values for EHIPA were not reported in the primary literature with the same assay format, precluding a precision head-to-head potency comparison. However, the biological endpoint—inhibition of fibrinogen binding to platelets—is achieved by EHIPA via a fundamentally different molecular interaction that additionally extends to vitronectin adhesion inhibition, a property not shared by GRGDS [1].

Platelet biology Integrin antagonism Fibrinogen receptor pharmacology

Dual-Ligand Adhesion Inhibition: EHIPA Blocks Platelet Adhesion to Both Fibrinogen and Vitronectin vs Single-Target Comparators

EHIPA demonstrates a dual-ligand inhibition profile that distinguishes it from most comparator peptides in the fibrinogen receptor antagonist class. The primary characterization study reports that EHIPA 'inhibits both the adhesion of platelets to fibrinogen and platelet aggregation' and additionally 'inhibits the adhesion of platelets to vitronectin' [1]. This dual activity arises from the peptide's design as a mimic of the vitronectin binding site on the fibrinogen receptor—meaning it structurally emulates the receptor domain that interacts with both fibrinogen and vitronectin [1]. In contrast, fibrinogen γ-chain-derived dodecapeptide (HHLGGAKQAGDV, residues γ400-411) acts as a specific recognition-site inhibitor for activated GP IIb/IIIa and is characterized primarily by its inhibition of fibrinogen, fibronectin, and von Willebrand factor binding to stimulated platelets [2]—its activity against vitronectin adhesion is not a primary reported characteristic. The peptide Gly-Ala-Pro-Leu (GAPL), another anticomplementarity-derived mimic from von Willebrand factor cRNA, was shown to be hydropathically equivalent to EHIPA but its reported activity is confined to fibrinogen binding inhibition; it was not characterized for vitronectin adhesion inhibition in the comparative study [3]. EHIPA at 1 mM concentration inhibited adhesion of platelets to fibrinogen [1]; quantitative vitronectin adhesion inhibition data at graded concentrations were not reported in the primary study, representing a evidence gap.

Platelet adhesion Vitronectin Fibrinogen Integrin ligand mimicry

Sequence-Specificity Evidence: Closely Related Analogues of EHIPA Are Inactive or Significantly Less Active

The antiplatelet activity of EHIPA exhibits strict amino acid sequence dependence, providing a critical differentiation from peptides that rely primarily on short recognition motifs (e.g., the RGD triad). The original characterization study explicitly states: 'The antiplatelet activity of this mimic peptide was dependent on its amino acid sequence, since closely related analogues were either inactive or less active inhibitors of platelet function than the original peptide' [1]. This finding establishes that, within the anticomplementarity-designed peptide series, even conservative sequence modifications can ablate or substantially reduce biological activity. The comparative study by the same group further demonstrated that among four anticomplementarity-predicted peptides (APLHK, EHIPA, GAPL, and LGVPPRT), only APLHK, EHIPA, and GAPL inhibit fibrinogen binding to platelets, while LGVPPRT—despite also being derived from the same design methodology (vWF cRNA translation)—is completely inactive [2]. APLHK and EHIPA are hydropathic retromers of each other (reverse sequence direction), yet both retain function, indicating that while sequence composition and hydropathic profile are permissive for activity within this specific retromer pair, the specific residues in LGVPPRT fail to confer activity [2]. These data demonstrate that EHIPA's activity cannot be generalized to other anticomplementarity-derived sequences, and functional substitution with any sequence variant—even those sharing design principles—carries a high risk of activity loss.

Structure-activity relationship Peptide sequence specificity Antiplatelet peptide design

Molecular Size and Structural Economy: EHIPA as a Minimal Pentapeptide vs Larger Oligopeptide Comparators

EHIPA is a 5-residue peptide (MW 565.62 Da) with the single-letter sequence EHIPA, representing one of the smallest functionally characterized peptides in the fibrinogen receptor antagonist landscape. In contrast, the classic fibrinogen γ-chain-derived inhibitor is a dodecapeptide (12 residues, HHLGGAKQAGDV, MW ~1,200 Da) [1], and the anticomplementarity-designed peptide Gly-Ala-Pro-Leu is a tetrapeptide (4 residues) that was described as 'the shortest sequence within the predicted sequence which potently inhibits the adhesion of platelets to fibrinogen and platelet aggregation' [2]. However, Gly-Ala-Pro-Leu lacks the dual vitronectin/fibrinogen inhibition profile of EHIPA [3]. The smaller size of EHIPA relative to the dodecapeptide offers practical advantages: lower synthesis cost per unit mass, higher molar yield per synthesis cycle, and typically greater solubility. Vendor specifications confirm EHIPA solubility of ≥2 mg/mL (≥3.5 mM) in water , whereas larger peptides often exhibit more limited aqueous solubility. The pentapeptide length also minimizes the number of potential proteolytic cleavage sites, which may contribute to improved stability in biological matrices, although direct comparative stability data between EHIPA and dodecapeptide are not available from the current literature.

Peptide therapeutics Molecular weight comparison Peptide synthesis efficiency

Purity Specification Benchmarking: EHIPA Available at ≥98% Purity vs Typical Research-Grade Peptide Standards

Commercially available Fibrinogen-Binding Peptide (CAS 137235-80-4) is supplied with documented purity specifications ranging from ≥95% to ≥98% by HPLC, depending on the vendor . MedChemExpress reports a batch-specific purity of 96.10% for catalog HY-P1741 , while multiple vendors including XcessBio and CymitQuimica specify ≥98% purity . The compound is provided as a lyophilized powder with recommended storage at -20°C (stable for 36 months in lyophilized form) and is soluble in water at ≥2 mg/mL, yielding clear solutions suitable for biological assays [1]. The TFA salt form (Fibrinogen-Binding Peptide TFA, HY-P1741A) is also available for researchers requiring the trifluoroacetate counterion formulation . This purity level is consistent with standards expected for quantitative platelet function studies, where the original characterization work employed peptide that produced sequence-dependent biological effects—confirming that impurities did not contribute to the observed activity [2]. In comparison, custom-synthesized anticomplementarity peptides without batch-specific purity certification carry the risk of contaminating inactive peptide fragments that could confound structure-activity interpretations.

Peptide quality control Procurement specifications Analytical characterization

Fibrinogen-Binding Peptide (CAS 137235-80-4): Evidence-Based Research and Industrial Application Scenarios


Dual-Pathway Platelet Adhesion Studies Requiring Simultaneous Fibrinogen and Vitronectin Blockade in a Single Agent

In vascular biology models where platelets adhere to the subendothelial matrix through both fibrinogen and vitronectin bridges, EHIPA provides a single-agent tool for blocking both adhesive pathways simultaneously. As established in Section 3, Evidence Item 2, EHIPA is uniquely characterized among anticomplementarity-derived peptides as inhibiting platelet adhesion to both fibrinogen and vitronectin [1]. This dual-pathway inhibition is not replicated by the γ-chain dodecapeptide (which primarily targets fibrinogen, fibronectin, and vWF interactions) or by GAPL (which only inhibits fibrinogen binding) [2][3]. Researchers designing flow-chamber adhesion assays under shear stress, where vitronectin contributes significantly to platelet arrest, should preferentially select EHIPA over single-ligand inhibitors to avoid incomplete pathway coverage.

Mechanistic Discrimination Between Ligand-Targeting and Receptor-Targeting Antiplatelet Strategies

EHIPA serves as a critical tool for pharmacologically discriminating between two fundamentally different antiplatelet strategies: targeting the circulating ligand (fibrinogen) vs targeting the platelet receptor (GP IIb/IIIa). As documented in Section 3, Evidence Item 1, EHIPA binds directly to fibrinogen, whereas RGD peptides such as GRGDS bind to the activated integrin receptor [1]. This mechanistic distinction makes EHIPA essential for experiments designed to parse the relative contributions of ligand neutralization vs receptor blockade in thrombus formation models. When used alongside a receptor antagonist (e.g., GRGDS, IC₅₀ ~25 μM for ADP-induced aggregation), EHIPA enables dissection of whether an observed antithrombotic effect is mediated through ligand depletion or receptor occupancy [1][4]. Procurement of both compound classes from certified suppliers with documented purity (see Section 3, Evidence Item 5) ensures valid mechanistic comparisons.

Structure-Activity Relationship Studies Using EHIPA as the Active Reference Standard for Anticomplementarity-Designed Peptides

The strict sequence-specificity of EHIPA's activity—demonstrated by the finding that closely related analogues are either inactive or less active, while the hydropathic retromer APLHK retains function but LGVPPRT is completely inactive—positions EHIPA as the validated positive control for any structure-activity relationship (SAR) study within the anticomplementarity-designed peptide family [1][5]. New peptide sequences designed through hydropathic complementarity or related computational approaches should be benchmarked against EHIPA in standardized platelet adhesion and aggregation assays. Using EHIPA with documented purity of ≥95% and batch-specific analytical certification ensures that the reference standard's activity is attributable to the intended sequence rather than impurities .

Peptide Formulation Feasibility Studies Leveraging Favorable Solubility and Low Molecular Weight

EHIPA's combination of low molecular weight (565.62 Da, 5 residues) and favorable aqueous solubility (≥2 mg/mL, corresponding to ≥3.5 mM) makes it a practical candidate for experimental protocols requiring high working concentrations . As established in Section 3, Evidence Item 4, this contrasts with the larger γ-chain dodecapeptide (~1,200 Da), where solubility limitations may constrain the achievable concentration range. For in vivo infusion studies in small animal models (e.g., mouse thrombosis models), where the administered volume is restricted, EHIPA's solubility profile enables delivery of higher molar doses compared to larger, less soluble peptide alternatives. Researchers should confirm lot-specific solubility data from the certificate of analysis prior to designing dose-ranging experiments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fibrinogen-Binding Peptide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.